molecular formula C24H18N2O3S B12442369 Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid

Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid

Cat. No.: B12442369
M. Wt: 414.5 g/mol
InChI Key: VKZARGMZVXISAI-UHFFFAOYSA-N
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Description

Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid is a thiazole-based acetic acid derivative characterized by a bulky triphenylmethyl (trityl) group attached to the amino substituent of the thiazole ring. The core structure comprises a 1,3-thiazol-5-yl moiety linked to an oxo-acetic acid group. The trityl substituent confers significant hydrophobicity, likely impacting solubility and pharmacokinetic properties.

Properties

Molecular Formula

C24H18N2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

2-oxo-2-[2-(tritylamino)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C24H18N2O3S/c27-21(22(28)29)20-16-25-23(30-20)26-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,25,26)(H,28,29)

InChI Key

VKZARGMZVXISAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(S4)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Triphenylmethylamino Group: The triphenylmethylamino group is introduced by reacting the thiazole derivative with triphenylmethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Oxoacetic Acid Moiety:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The triphenylmethylamino group may enhance the compound’s binding affinity to its targets, while the oxoacetic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetic Acid Cores

TTP399 (2-[[2-[[cyclohexyl-(4-propoxy-cyclohexyl)-carbamoyl]-amino]-1,3-thiazol-5-yl]-sulfanyl]-acetic acid)
  • Molecular Formula : C₂₁H₃₃N₃O₄S₂; Molecular Weight : 455.6 g/mol .
  • Key Features : Sulfanyl linker and cyclohexyl carbamoyl groups.
  • Solubility : Insoluble in water, low solubility in organic solvents.
  • Applications : Investigated as a glucokinase activator for diabetes therapy. The sulfanyl group may enhance metabolic stability compared to the oxo group in the target compound .
[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic Acid
  • Molecular Formula : C₁₃H₁₄N₂O₂S; Molecular Weight : 262.33 g/mol .
  • Key Features: Amino and 4-ethylphenyl substituents on the thiazole ring.
  • Lower molecular weight suggests better bioavailability .
GW501516 (2-methyl-4-[[4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl]methylsulfanyl]phenoxy-acetic acid)
  • Key Features : Trifluoromethylphenyl and methylsulfanyl groups.
  • Applications : PPAR-δ agonist with demonstrated metabolic and neuroprotective effects . The electron-withdrawing CF₃ group contrasts with the electron-rich trityl group in the target compound, affecting receptor binding .

Compounds with Modified Thiazole Rings or Linkers

(Z)-2-(5-((4-Chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)-2,4-dioxothiazolidin-3-yl)acetic Acid (T12)
  • Key Features : Thiazolidinedione ring fused to the thiazole core.
2-[4-Phenyl-2-(phenylamino)-1,3-thiazol-5-yl]acetic Acid
  • Key Features: Phenyl and phenylamino substituents.
  • Comparison : Less steric hindrance than the trityl group, possibly improving solubility but reducing target specificity .

Biological Activity

Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the presence of a thiazole ring and a triphenylmethyl group. Its molecular formula is C15H15N2O3SC_{15}H_{15}N_{2}O_{3}S, with a molecular weight of approximately 305.36 g/mol. The compound's structure can be represented as follows:

SMILES C1=CC=C(C=C1)C(=C2C(=O)N(C(=S)S2)CC(=O)O)N(C(=O)CC(=O)O)\text{SMILES }C1=CC=C(C=C1)C(=C2C(=O)N(C(=S)S2)CC(=O)O)N(C(=O)CC(=O)O)

Physical Properties

PropertyValue
Molecular Weight305.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. In vitro studies have been conducted on various cancer cell lines, including:

  • Huh7 (hepatocellular carcinoma)
  • Caco2 (colorectal adenocarcinoma)
  • HCT116 (colorectal carcinoma)
  • PC3 (prostate carcinoma)
  • MDA-MB 231 (breast carcinoma)

Case Study Findings

A study evaluating the antiproliferative effects of related thiazole derivatives showed promising results:

CompoundCell LineIC50 (µM)
Compound 3gCaco28
Compound 3gHCT1166
Compound 3cHCT11612

These results suggest that certain derivatives may selectively inhibit tumor growth without affecting normal fibroblast cells significantly.

Kinase Inhibition

In addition to antitumor properties, this compound has been evaluated for its ability to inhibit various kinases, which are crucial in cancer progression:

KinaseInhibition (%) at 10 µM
DYRK1A>50
CK1 δ/ε<50
CDK5/p25>50
GSK3 α/β<50

The compound demonstrated notable inhibition of DYRK1A, with further studies needed to determine its IC50 values across different concentrations.

The mechanism through which this compound exerts its biological effects is hypothesized to involve the modulation of kinase activity and apoptosis pathways in cancer cells. This modulation may lead to cell cycle arrest and subsequent apoptosis in tumor cells.

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